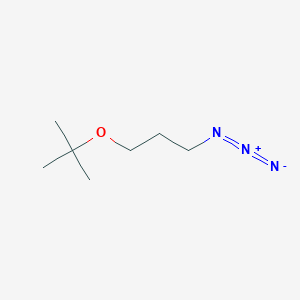

1-Azido-3-(tert-butoxy)propane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-azidopropoxy)-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-7(2,3)11-6-4-5-9-10-8/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRBZTMEEOSEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advancements for 1 Azido 3 Tert Butoxy Propane and Analogous Structures

Strategies for the Installation and Derivatization of the Azide (B81097) Moiety

The introduction of the azide functional group is a pivotal step in the synthesis of 1-Azido-3-(tert-butoxy)propane. This moiety is not only a key component of the target molecule but also serves as a versatile precursor for other functional groups, most notably amines, through reduction, or for the construction of triazoles via cycloaddition reactions.

Direct Azidation Reactions: Mechanistic Considerations and Regioselectivity

Direct azidation represents a common and straightforward approach for installing an azide group. This method typically proceeds via a nucleophilic substitution reaction where a suitable leaving group on the propane (B168953) scaffold is displaced by an azide ion, commonly from sodium azide. The reaction mechanism is generally S_N2, and as such, is sensitive to steric hindrance around the reaction center. For primary substrates, such as those leading to this compound, this pathway is highly effective and regioselective. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) being frequently employed to dissolve the azide salt and promote the substitution reaction. The leaving group is often a sulfonate ester, such as a tosylate or mesylate, which is generated by treating the corresponding alcohol with tosyl chloride or mesyl chloride, respectively.

Table 1: Reagents and Conditions for Direct Azidation

| Starting Material | Activating Reagent | Azide Source | Solvent | Product |

|---|---|---|---|---|

| 3-(tert-butoxy)propan-1-ol | Tosyl chloride | Sodium Azide | DMF | This compound |

Halogenation-Azidation Sequences in Functionalized Propane Scaffolds

An alternative and often preferred two-step strategy involves an initial halogenation of the precursor alcohol, followed by a substitution reaction with an azide source. This sequence is particularly advantageous when direct sulfonylation and azidation prove to be low-yielding or generate significant side products. The alcohol, 3-(tert-butoxy)propan-1-ol, can be converted to the corresponding halide, such as 1-bromo-3-(tert-butoxy)propane, using reagents like phosphorus tribromide (PBr₃). The resulting alkyl halide is then subjected to nucleophilic substitution with sodium azide. The carbon-halogen bond is highly reactive towards nucleophilic attack by the azide ion, typically leading to high yields of the desired this compound. This method provides excellent regioselectivity for primary halides.

Table 2: Halogenation-Azidation Sequence Intermediates and Reagents

| Intermediate | Azide Source | Product |

|---|---|---|

| 1-Bromo-3-(tert-butoxy)propane | Sodium Azide | This compound |

Azidation of Unsaturated Systems: Vicinal Azido-Oxygenation and Azidonitration Approaches

For the synthesis of more complex analogs, the azidation of unsaturated systems, such as alkenes, offers a powerful route. While not a direct pathway to this compound, these methods are invaluable for creating vicinally difunctionalized propane scaffolds. Vicinal azido-oxygenation, for instance, allows for the simultaneous introduction of an azide and an oxygen-containing group across a double bond. Such transformations can be mediated by reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium azide and an alcohol. The regioselectivity of this addition is influenced by the electronic and steric nature of the substituents on the alkene. Similarly, azidonitration introduces both an azide and a nitro group across a double bond, providing access to versatile building blocks for further synthetic elaboration.

Formation of the Ether Linkage: Methodologies for tert-Butoxy (B1229062) Group Introduction

The incorporation of the tert-butoxy group is a key structural feature of this compound. The steric bulk of the tert-butyl group necessitates specific synthetic strategies to form the ether linkage efficiently.

Etherification Techniques for Tert-Butoxy Substituted Propanes

The formation of a tert-butyl ether can be accomplished through several methods. A widely used industrial process involves the acid-catalyzed addition of isobutylene (B52900) to an alcohol. In the context of synthesizing this compound, this would involve reacting 3-azidopropan-1-ol (B1278768) with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. This reaction proceeds through a stable tertiary carbocation intermediate. Another approach involves the reaction of 3-azidopropan-1-ol with a tert-butylating agent like tert-butyl bromide. However, this reaction often requires the use of a non-nucleophilic base to prevent deprotonation of the alcohol and subsequent side reactions, and conditions must be carefully controlled to favor etherification over elimination.

Table 3: Methods for the Formation of the tert-Butoxy Ether Linkage

| Alcohol Substrate | tert-Butylating Agent | Catalyst/Base | Product |

|---|---|---|---|

| 3-Azidopropan-1-ol | Isobutylene | Acid (e.g., H₂SO₄) | This compound |

Orthogonal Protection Strategies in Propane Scaffold Synthesis

In the broader context of organic synthesis, the components of this compound can be viewed as protected functional groups. The tert-butoxy group serves as a robust protecting group for the alcohol, which is stable under a variety of reaction conditions but can be cleaved under acidic conditions. The azide group is also highly stable to many reagents but can be selectively transformed. For instance, it can be reduced to a primary amine using reagents like triphenylphosphine (B44618) followed by water, or through catalytic hydrogenation. This chemical orthogonality is of great synthetic utility, allowing for the selective manipulation of one functional group in the presence of the other. This enables complex, multi-step syntheses where the azide and protected alcohol functionalities can be unmasked at different, strategic points in the synthetic sequence.

Convergent and Divergent Synthetic Pathways for Azido-Ether Compounds

Divergent synthesis , in contrast, is a powerful strategy for creating a library of related compounds from a common intermediate. sathyabama.ac.innih.gov This method begins with a core molecule that undergoes a series of reactions to introduce diversity. sathyabama.ac.in For azido-ether compounds, a core molecule containing, for example, a protected alcohol and an azide, could be elaborated. The ether group could be introduced by reacting the alcohol with various alkylating agents, while the azide group could be transformed into different functionalities, such as amines or triazoles. bohrium.com This strategy is particularly valuable in drug discovery and materials science for generating and screening a wide range of structural analogues. For instance, a common intermediate can be used to produce a variety of alkaloids in a divergent manner, showcasing the efficiency of this approach in building molecular complexity and diversity. nih.gov

The synthesis of glycodendrimers, which can contain azido-ether motifs, provides a practical example of these strategies. A divergent approach can be used to build the dendritic structure from a central core, while a convergent approach can be used to attach peripheral sugar moieties to pre-formed dendritic fragments. researchgate.net

| Divergent | A common intermediate is transformed into a library of diverse analogues. sathyabama.ac.in | Excellent for creating chemical libraries; efficient for structure-activity relationship studies. nih.gov | The initial synthesis of the common intermediate may be lengthy. |

Chemo- and Regioselectivity Control in the Synthesis of Azido-Functionalized Ethers

Achieving chemo- and regioselectivity is a cornerstone of modern organic synthesis, particularly for multifunctional compounds like azido-functionalized ethers. chemrxiv.orgmdpi.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. chemrxiv.org

The synthesis of azido-ethers often involves reactions where both selectivities must be controlled. For example, a common method for introducing an azido (B1232118) group is through the nucleophilic substitution of a leaving group (e.g., a halide or tosylate) with an azide salt, such as sodium azide. bohrium.com If the substrate also contains other electrophilic sites, chemoselectivity becomes crucial.

A key strategy for synthesizing azido-ethers involves the ring-opening of epoxides. The reaction of an epoxide, such as epichlorohydrin, with sodium azide can produce an azido-epoxide intermediate like 1-azido-2,3-epoxypropane. researchgate.net The subsequent reaction of this intermediate with an alcohol under acidic or basic conditions to form the ether linkage must be regioselective, typically proceeding via attack at the less sterically hindered carbon of the epoxide ring.

Similarly, the azidation of alkenes can be a powerful tool. The regio- and stereodivergent vicinal azidohydroxylation of alkenes allows for the controlled introduction of both an azide and a hydroxyl group, which can then be converted to an ether. bohrium.com The choice of catalyst and reaction conditions is paramount in directing the regiochemical outcome of the azide addition.

Controlling chemoselectivity is also critical. For instance, when a molecule contains both an alkene and an aromatic ring, reaction conditions can be tuned to favor C-H azidation of the aromatic ring over azidation of the alkene. rsc.org In other cases, a functional group may need to be protected to prevent it from reacting. For example, in the synthesis of a fluorinated azetidine, an azide function was reduced to an amine, which was then immediately protected in situ with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during subsequent cyclization steps. arkat-usa.org

Advanced catalytic systems have been developed to address these selectivity challenges. Rhodium catalysts, for instance, have been used for the chemo- and regioselective azidation of electron-rich aromatic substrates, tolerating a wide variety of functional groups including ethers, esters, and halides. rsc.org

Table 2: Selected Methods for Chemo- and Regioselective Synthesis of Azido-Functionalized Compounds

| Reaction Type | Reagents/Catalyst | Substrate Type | Selectivity Control | Outcome | Citation(s) |

|---|---|---|---|---|---|

| C-H Azidation | Rh₂(esp)₂ | Electron-rich arenes with alkene moieties | Chemoselective | Preferential azidation of the aromatic C-H bond over the alkene. | rsc.org |

| Azidation | Zn(TMP)Cl·LiCl, Cu-catalyst | (Hetero)arenes | Regioselective | Azidation occurs at the most acidic position of the ring. | rsc.org |

| Ring Opening | NaN₃, Acetic Acid | Epichlorohydrin | Regioselective | Forms an azido-epoxide intermediate for further functionalization. | researchgate.net |

| Reduction/Protection | H₂, Pd/C, Boc₂O | Alkyl azide | Chemoselective | Selective reduction of the azide and in situ protection of the resulting amine. | arkat-usa.org |

| Azidohydroxylation | NaN₃, various catalysts | Alkenes | Regio- and Stereodivergent | Controlled formation of vicinal azido alcohols, precursors to azido-ethers. | bohrium.com |

Transformational Reactivity and Reaction Mechanisms of 1 Azido 3 Tert Butoxy Propane

Cycloaddition Reactions of the Azide (B81097) Functional Group

The azide moiety of 1-Azido-3-(tert-butoxy)propane is a 1,3-dipole, making it an excellent participant in cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.org These reactions are fundamental in synthetic chemistry for the construction of complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Organic Synthesis and Bioorthogonal Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used variant of the Huisgen 1,3-dipolar cycloaddition. acs.orgnih.gov This reaction involves the coupling of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. acs.orgwikipedia.org The copper(I) catalyst plays a crucial role in lowering the activation energy of the reaction, allowing it to proceed at room temperature with high yields. nih.gov The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org

The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.org Due to its robustness and biocompatibility, CuAAC has found extensive applications in bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems without interfering with native biological processes. nih.govresearchgate.netglenresearch.com The small size and stability of the azide group make it an ideal bioorthogonal handle. mdpi.com

Table 1: Key Features of CuAAC with this compound

| Feature | Description |

| Reactants | This compound, Terminal Alkyne |

| Catalyst | Copper(I) source (e.g., Cu(I) iodide, or Cu(II) sulfate (B86663) with a reducing agent) wikipedia.org |

| Product | 1,4-disubstituted 1,2,3-triazole acs.org |

| Regioselectivity | High (exclusively 1,4-isomer) acs.org |

| Reaction Conditions | Mild, often at room temperature nih.gov |

| Key Applications | Organic synthesis, bioorthogonal chemistry, drug discovery, materials science nih.govresearchgate.netresearchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Alkyne Derivatives

To circumvent the potential toxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. wikipedia.org This reaction utilizes a strained cyclooctyne (B158145) derivative, which reacts readily with azides like this compound without the need for a metal catalyst. nih.govenamine.net The driving force for this reaction is the relief of ring strain in the cyclooctyne upon cycloaddition. nih.govnih.gov

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne, with more strained systems reacting faster. magtech.com.cn This catalyst-free approach has proven invaluable for in vivo applications, allowing for the study of biological processes in their native environment. nih.gov

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Required (Copper I) acs.org | Not required nih.gov |

| Alkyne Reactant | Terminal Alkyne acs.org | Strained Cyclooctyne enamine.net |

| Toxicity Concerns | Potential copper toxicity in vivo nih.gov | Generally considered more biocompatible wikipedia.org |

| Reaction Rate | Generally fast with catalyst optimization nih.gov | Dependent on the strain of the cyclooctyne magtech.com.cn |

Intramolecular Cycloadditions and Cascade Reaction Pathways

When a molecule contains both an azide and an alkyne functionality, an intramolecular 1,3-dipolar cycloaddition can occur to form a fused bicyclic or polycyclic system. researchgate.net While specific examples involving this compound are not extensively detailed in the provided results, the general principle applies. Such intramolecular reactions are powerful tools for the efficient synthesis of complex heterocyclic structures.

Furthermore, the azide group can participate in cascade reactions, where an initial reaction triggers a series of subsequent intramolecular transformations. For instance, a Michael addition could be followed by an intramolecular azide-alkyne cycloaddition to rapidly build molecular complexity in a single pot. nih.gov

Reduction and Denitrogenation Reactions

The azide group of this compound can be readily reduced to a primary amine, a fundamental transformation in organic synthesis. It can also undergo denitrogenation through thermal or photolytic means to generate highly reactive nitrene intermediates.

Staudinger Ligation and Amine Generation from Azide Precursors

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. organic-chemistry.org The reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas to form an iminophosphorane (also known as an aza-ylide). organic-chemistry.orgysu.am Subsequent hydrolysis of the iminophosphorane yields the primary amine, 3-(tert-butoxy)propan-1-amine, and a phosphine oxide byproduct. wikipedia.org

A modification of this reaction, the Staudinger ligation, is a bioorthogonal reaction that forms a stable amide bond. ysu.amthermofisher.com It has become a valuable tool in chemical biology for ligating molecules in biological systems. mdpi.comnih.gov The reaction between an azide and a phosphine bearing an ester trap proceeds through an aza-ylide intermediate that rearranges to form an amide bond. ysu.am The rate-limiting step for the Staudinger ligation with alkyl azides is typically the initial attack of the phosphine on the azide. ysu.amraineslab.com

Thermal and Photolytic Decomposition Pathways: Nitrene Intermediates and Subsequent Rearrangements

Organic azides like this compound can decompose upon heating or irradiation with UV light, leading to the extrusion of nitrogen gas and the formation of a highly reactive nitrene intermediate. scispace.comrsc.org This decomposition is a stepwise process where the formation of the nitrene is the rate-determining step. scispace.comresearchgate.net

The resulting nitrene can exist in either a singlet or triplet spin state. scispace.com The singlet nitrene is the primary product of photochemical decomposition, while thermal decomposition can produce both singlet and triplet nitrenes. scispace.com These nitrene intermediates are highly electrophilic and can undergo a variety of subsequent reactions, including C-H insertion, addition to double bonds, or rearrangement to form imines. scispace.comnih.gov In the case of the nitrene derived from this compound, a likely rearrangement pathway would be a 1,2-hydride shift to form an imine. scispace.com

Nucleophilic and Electrophilic Transformations Involving the Azide Group

The azide group (-N₃) is a versatile functional group known for its participation in a wide array of transformations, most notably 1,3-dipolar cycloadditions and reductions. In this compound, the azide serves as a synthetic handle for the introduction of nitrogen-containing heterocycles or an amino group.

Nucleophilic Transformations:

The most prominent reaction of the azide group in this context is the 1,3-dipolar cycloaddition , where it acts as a 1,3-dipole reacting with various dipolarophiles, particularly alkynes and alkenes, to form five-membered heterocyclic rings.

Huisgen 1,3-Dipolar Cycloaddition: The reaction with alkynes to form 1,2,3-triazoles is a cornerstone of "click chemistry." The thermal reaction often leads to a mixture of regioisomers. The copper(I)-catalyzed variant (CuAAC) is highly regioselective, yielding exclusively 1,4-disubstituted triazoles.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to achieve rapid cycloaddition at ambient temperatures. rsc.org

Staudinger Reaction: The azide group reacts with phosphines, such as triphenylphosphine, in a reaction that can be controlled to yield either a phosphazene or, upon hydrolysis, a primary amine. This transformation provides a mild method for reducing the azide to an amine without affecting the tert-butoxy (B1229062) group.

Another important transformation involves the protection of the azide group itself to allow for nucleophilic reactions elsewhere on a molecule. Treatment with certain phosphines can form a stable phosphazide, which masks the reactivity of the azide group while other chemical steps are performed. rsc.orgresearchgate.net This strategy is particularly useful in more complex structures where the azide's reactivity might interfere with desired transformations. researchgate.net

Electrophilic Transformations:

The azide group does not typically react with electrophiles directly. Its primary role is that of a nucleophile or a 1,3-dipole. Transformations that might be considered "electrophilic" in nature often involve the in-situ generation of a nitrene through thermolysis or photolysis, although these high-energy reactions can be less selective. For most synthetic applications involving this compound, the nucleophilic character of the azide is exploited.

Table 1: Key Transformations of the Azide Group in this compound

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| CuAAC | Terminal Alkyne, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, robust reaction conditions. |

| SPAAC | Strained Alkyne (e.g., DBCO) | Fused 1,2,3-triazole | Catalyst-free, bioorthogonal. |

| Staudinger Reduction | 1. PPh₃ 2. H₂O | Primary Amine | Mild reduction conditions, high yield. |

Mechanistic Investigations of Key Transformations: Experimental and Computational Approaches

The mechanisms of the key transformations involving the azide group have been the subject of extensive experimental and computational investigation to understand their kinetics, regioselectivity, and transition states.

1,3-Dipolar Cycloaddition: Mechanistic studies of the 1,3-dipolar cycloaddition of azides are well-established.

Experimental Approaches: Kinetic studies are frequently employed to determine the reaction order and activation energies. The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the characteristic azide asymmetric stretch (~2100 cm⁻¹), and by Nuclear Magnetic Resonance (NMR) spectroscopy. The isolation and characterization of reaction intermediates or byproducts can provide further insight into the reaction pathway. researchgate.net

Computational Approaches: Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of these cycloadditions. scispace.com Computational studies allow for the mapping of the potential energy surface of the reaction, identifying the transition state structures for different regioisomeric pathways (e.g., 1,4- vs. 1,5-triazole formation). researchgate.net These calculations can accurately predict activation barriers and reaction energies, explaining the observed regioselectivity. For instance, computational models have confirmed that the copper catalyst in CuAAC orchestrates a stepwise mechanism involving copper-acetylide formation, which dramatically lowers the activation energy and enforces the 1,4-regioselectivity, in contrast to the concerted, higher-energy pathway of the uncatalyzed thermal reaction. scispace.comresearchgate.net

Staudinger Reaction: The mechanism of the Staudinger reaction has also been thoroughly investigated.

Experimental Approaches: The key intermediate, an aza-ylide (or phosphazene), can often be isolated and characterized, confirming the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen gas.

Computational Approaches: Quantum chemical calculations have been used to model the reaction pathway, including the initial formation of the phosphazide adduct, the cyclic transition state leading to N₂ extrusion, and the geometry of the resulting aza-ylide.

These mechanistic studies, combining both empirical observation and theoretical modeling, provide a detailed understanding of the reactivity of the azide group, enabling the rational design of synthetic routes and the prediction of reaction outcomes.

Utility in Advanced Organic Synthesis and Materials Science

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in numerous natural products, pharmaceuticals, and functional materials. whiterose.ac.ukgoogle.comresearchgate.net 1-Azido-3-(tert-butoxy)propane provides a convenient entry point for the synthesis of these important molecular scaffolds. The azide (B81097) group is a key functional handle that can be transformed into various cyclic systems through well-established synthetic methodologies. rsc.org

The most prominent application of organic azides like this compound is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition reaction. organic-chemistry.orgnih.gov The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". organic-chemistry.orgmdpi.comchemie-brunschwig.ch This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole isomer), and tolerant of a wide array of functional groups, allowing it to proceed under mild, often aqueous, conditions. organic-chemistry.orgmdpi.comd-nb.info

By reacting this compound with a terminal alkyne in the presence of a copper(I) catalyst, a 1,4-disubstituted 1,2,3-triazole is formed. mdpi.comfrontiersin.org This product incorporates the 3-(tert-butoxy)propyl group on the triazole nitrogen, effectively linking this sidechain to the molecular fragment derived from the alkyne. The resulting triazole ring is not merely a linker but a stable, aromatic heterocycle that can act as a bioisostere and participate in various non-covalent interactions, making it a valuable feature in drug discovery and materials science. nih.gov

Table 1: Overview of Triazole Synthesis via CuAAC

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Features |

|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Copper(I) Source (e.g., CuSO₄/Sodium Ascorbate) | 1-(3-(tert-butoxy)propyl)-4-substituted-1H-1,2,3-triazole | High Yield, Regiospecific, Mild Conditions, Broad Scope organic-chemistry.orgd-nb.info |

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free pathway for triazole synthesis. nih.gov This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. nih.govbroadpharm.com This is particularly advantageous in biological systems where the cytotoxicity of copper is a concern. nih.gov

Beyond triazoles, the azide functionality of this compound can be leveraged to synthesize other important N-heterocycles.

Pyrroles: Pyrroles are foundational structures in many biologically active compounds, including heme and chlorophyll. uni-regensburg.de Synthetic routes to pyrroles can involve vinyl azides, which can be generated from various precursors. rsc.org For instance, the reaction of vinyl azides with 1,3-dicarbonyl compounds, catalyzed by copper, can yield highly substituted pyrroles. rsc.org While not a direct precursor, the azide group in this compound can be incorporated into intermediates that subsequently undergo cyclization to form pyrrole (B145914) rings. researchgate.netscispace.com

Oxazolidinones: The oxazolidinone ring is a key feature in a class of synthetic antibiotics, such as Linezolid. derpharmachemica.comresearchgate.net The synthesis of these heterocycles often involves the cyclization of amino alcohol precursors. researchgate.net The azide group in this compound can be reduced to a primary amine, and the tert-butoxy (B1229062) group can be cleaved to reveal the primary alcohol. The resulting 3-aminopropanol derivative can then be used as a key building block in the synthesis of N-substituted 2-oxazolidinones. justia.comgoogle.com For example, reacting an N-aryl carbamate (B1207046) with an azido-alcohol derivative is a known strategy to construct the oxazolidinone core. derpharmachemica.com

Azirines: Vinyl azides are known to thermally or photochemically rearrange to form 2H-azirines, which are highly reactive intermediates in organic synthesis. rsc.org These three-membered rings can undergo various transformations to produce a range of other nitrogen-containing compounds. organic-chemistry.org

Role as a Precursor to Protected Amine Scaffolds

The azide group is well-established in organic chemistry as a stable and reliable precursor to a primary amine. nih.govsigmaaldrich.com This transformation is most commonly achieved through reduction. The Staudinger reduction, which uses a phosphine (B1218219) like triphenylphosphine (B44618), is a mild and efficient method to convert an azide to an amine. sigmaaldrich.comraineslab.com Other methods include catalytic hydrogenation.

Therefore, this compound functions as a protected form of 3-amino-1-propanol, where the amine is masked as an azide and the alcohol is protected as a tert-butyl ether. This dual protection allows for selective manipulation of other parts of a molecule before revealing the amino and hydroxyl groups. The azide is stable to a wide range of reaction conditions under which other amine protecting groups might be labile, making it a valuable synthetic intermediate. d-nb.info This strategy is crucial in the multistep synthesis of complex molecules where careful management of reactive functional groups is required. acs.org

Conjugation and Functionalization in Chemical Biology Applications

The azide-alkyne cycloaddition, or "click" reaction, has become an indispensable tool in chemical biology for the conjugation and functionalization of biomolecules. d-nb.infobroadpharm.comprecisepeg.com The azide group is bioorthogonal, meaning it does not react with functional groups typically found in biological systems, ensuring that reactions are highly specific. sigmaaldrich.com

This compound can be used to introduce a functional handle onto biomolecules, nanoparticles, or surfaces. google.com The 3-(tert-butoxy)propyl chain acts as a flexible linker. After conjugation via the azide group, the tert-butoxy group can be deprotected to reveal a hydroxyl group, which can then be used for further functionalization or to modulate the solubility and properties of the final conjugate. This approach has been used for:

Labeling Proteins and Biomolecules: Proteins can be modified with an alkyne group and then reacted with an azide-containing probe, such as a derivative of this compound, to attach fluorescent dyes, affinity tags, or other reporters. raineslab.comgoogle.com

Surface Modification: Surfaces can be functionalized with alkyne groups and then reacted with this compound to create a surface decorated with protected hydroxyl groups. d-nb.info

Drug Delivery: Azide-functionalized linkers are used to attach drugs to targeting moieties or to construct drug-delivery vehicles. precisepeg.com

Integration into Polymer Chemistry and Macromolecular Architectures

In polymer chemistry, azides are used to create functional polymers and complex macromolecular structures. mdpi.com this compound can be integrated into polymer chains in several ways:

As an Initiator: The hydroxyl group (after deprotection) can initiate ring-opening polymerization of monomers like styrene (B11656) oxide or lactones. rsc.org This would place the azidopropyl group at the start of the polymer chain, making it available for post-polymerization modification via click chemistry.

As a Monomer: If appropriately modified, the compound could be incorporated as a monomer into a polymer backbone, introducing pendant azide groups along the chain.

For Cross-Linking: Polymers containing pendant alkyne groups can be cross-linked using bifunctional azides, or vice versa. This process alters the physical properties of the polymer, creating stable networks for applications like hydrogels or thermosets. mdpi.com

The ability to use click chemistry to modify polymers allows for the precise design of macromolecular architectures with tailored properties for applications in materials science and biomedicine. rsc.orgresearchgate.net

Application in the Construction of Complex Molecular Architectures and Natural Product Analogs

The synthesis of complex molecules, such as natural products or their analogs, requires a robust toolbox of reliable reactions and versatile building blocks. scispace.commarquette.edu this compound serves as a valuable C3 building block that provides both a masked amine and a protected alcohol.

Its utility is demonstrated in synthetic strategies where the azide is used to form a key heterocyclic core via cycloaddition, while the protected alcohol is carried through several synthetic steps before being revealed for a final transformation. researchgate.net The reliability of the azide reduction and the click reaction allows chemists to build molecular complexity with confidence. By combining this building block with other fragments, chemists can assemble intricate architectures and create libraries of compounds for biological screening, aiding in the discovery of new therapeutic agents. nih.gov

Table 2: Summary of Applications for this compound

| Field | Application | Key Functionality | Primary Reaction |

|---|---|---|---|

| Organic Synthesis | Synthesis of N-Heterocycles | Azide | 1,3-Dipolar Cycloaddition frontiersin.org |

| Organic Synthesis | Protected Amine Precursor | Azide | Staudinger Reduction sigmaaldrich.com |

| Chemical Biology | Bioconjugation and Labeling | Azide | Azide-Alkyne Cycloaddition raineslab.comgoogle.com |

| Polymer Chemistry | Functional Polymer Synthesis | Azide, Hydroxyl (deprotected) | Click Chemistry, Ring-Opening Polymerization mdpi.comrsc.org |

| Medicinal Chemistry | Natural Product Analog Synthesis | Azide, Protected Hydroxyl | Cycloaddition, Reduction, Deprotection researchgate.netnih.gov |

Advanced Spectroscopic Characterization and Theoretical Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-azido-3-(tert-butoxy)propane, ¹H, ¹³C, and ¹⁵N NMR studies provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the tert-butoxy (B1229062) group and the propane (B168953) chain. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.18 ppm. nih.gov The protons on the propane backbone would appear as multiplets, with their chemical shifts influenced by the adjacent ether and azide (B81097) functionalities. Specifically, the methylene (B1212753) group adjacent to the azide (C1) would likely resonate around 3.3-3.5 ppm, the central methylene group (C2) around 1.8-2.0 ppm, and the methylene group next to the tert-butoxy group (C3) around 3.4-3.6 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for each carbon atom. The carbon of the methylene group attached to the azide (C-N₃) is expected to appear around 50-54 ppm. researchgate.net The central methylene carbon would resonate further upfield, while the carbon of the methylene group attached to the oxygen of the tert-butoxy group would be in the range of 60-70 ppm. The quaternary carbon of the tert-butyl group would be found around 73-75 ppm, and the methyl carbons of the tert-butyl group would appear around 27-29 ppm. researchgate.netgoogle.com

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is particularly useful for characterizing the azide functional group. The ¹⁵N NMR spectrum of an azide group shows three distinct signals corresponding to the three nitrogen atoms. The central nitrogen atom typically has a chemical shift in the range of -130 to -170 ppm, while the terminal nitrogen atom resonates between -280 to -320 ppm, and the nitrogen atom attached to the carbon chain appears in the range of -30 to -70 ppm, relative to nitromethane. researchgate.netresearchgate.net These characteristic shifts provide unambiguous evidence for the presence and integrity of the azide moiety. researchgate.netresearchgate.netipb.pt

Table 1: Predicted NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (tert-butyl) | ¹H | ~1.18 | Singlet |

| -CH₂ - (C2) | ¹H | ~1.8-2.0 | Multiplet |

| -CH₂ -N₃ (C1) | ¹H | ~3.3-3.5 | Multiplet |

| -O-CH₂ - (C3) | ¹H | ~3.4-3.6 | Multiplet |

| C H₃ (tert-butyl) | ¹³C | ~27-29 | - |

| -C H₂- (C2) | ¹³C | ~25-30 | - |

| -C H₂-N₃ (C1) | ¹³C | ~50-54 | - |

| -O-C H₂- (C3) | ¹³C | ~60-70 | - |

| -O-C (CH₃)₃ | ¹³C | ~73-75 | - |

| -CH₂-N -N-N | ¹⁵N | ~ -30 to -70 | - |

| -N-N -N | ¹⁵N | ~ -130 to -170 | - |

| -N-N-N | ¹⁵N | ~ -280 to -320 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the asymmetric stretching vibration of the azide group (N=N=N), which typically appears around 2100 cm⁻¹. researchgate.netgoogle.com This is one of the most diagnostic peaks for this compound. Other significant bands include the C-H stretching vibrations of the alkane backbone and the tert-butyl group, which are observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the ether linkage is expected to appear in the 1100-1200 cm⁻¹ range. google.com

Raman Spectroscopy: In the Raman spectrum, the symmetric stretching vibration of the azide group, which is often weak or absent in the IR spectrum, may be observed. The C-H and C-C bending and stretching modes will also be present, providing a comprehensive vibrational fingerprint of the molecule. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Azide (-N₃) | Asymmetric Stretch | ~2100 | IR |

| Alkyl C-H | Stretch | 2850-3000 | IR, Raman |

| Ether (C-O) | Stretch | 1100-1200 | IR |

| Azide (-N₃) | Symmetric Stretch | ~1200-1300 | Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization and a time-of-flight (ESI-TOF) analyzer, provides a highly accurate mass measurement of the molecular ion. For this compound (C₇H₁₅N₃O), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental formula. google.comsemanticscholar.org The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for azides is the loss of a dinitrogen molecule (N₂), resulting in a prominent peak corresponding to [M-28]⁺. For this compound, other likely fragmentation pathways include the loss of the tert-butyl group ([M-57]⁺) and cleavage of the propane chain.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Analysis |

| [M+H]⁺ | C₇H₁₆N₃O⁺ | 158.1293 | Molecular Ion (protonated) |

| [M+Na]⁺ | C₇H₁₅N₃ONa⁺ | 180.1113 | Sodium Adduct |

| [M-N₂]⁺ | C₇H₁₅NO⁺ | 129.1154 | Loss of Dinitrogen |

| [M-C₄H₉]⁺ | C₃H₆N₃O⁺ | 100.0511 | Loss of tert-butyl group |

Electronic Structure and Bonding Analysis

Theoretical methods are employed to understand the electronic properties of this compound, including the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.org For this compound, the HOMO is likely to be localized on the azide group, which is electron-rich. The LUMO, on the other hand, would be associated with the antibonding orbitals of the azide and C-N bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity in cycloaddition reactions. researchgate.net

The presence of the electronegative azide and oxygen atoms leads to an uneven distribution of electron density within the molecule, creating a significant dipole moment. The nitrogen atoms of the azide group and the oxygen atom of the tert-butoxy group will carry partial negative charges, while the adjacent carbon atoms and the hydrogen atoms will have partial positive charges. This charge distribution influences the molecule's intermolecular interactions and its behavior in chemical reactions.

Density Functional Theory (DFT) and Ab Initio Calculations for Mechanistic Modeling and Conformational Analysis

Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, provide detailed insights into the molecule's geometry, conformational preferences, and reaction mechanisms at the atomic level. sci-hub.senih.govumn.edu

Mechanistic Modeling: These theoretical methods are invaluable for modeling the transition states and reaction pathways of chemical transformations involving this compound. For instance, in 1,3-dipolar cycloaddition reactions, DFT calculations can elucidate the energetics of the concerted or stepwise mechanisms, predict the regioselectivity and stereoselectivity of the products, and provide a deeper understanding of the factors controlling the reaction outcome. nih.govresearchgate.net

: Intermolecular Interactions and Hydrogen Bonding

The study of intermolecular interactions and hydrogen bonding in this compound is crucial for understanding its chemical behavior, physical properties, and potential applications. The presence of both a hydrogen bond acceptor (the oxygen atom in the tert-butoxy group and the nitrogen atoms of the azide group) and the potential for weak C-H···N or C-H···O interactions dictates its supramolecular chemistry.

Research into the intermolecular forces of similar azido (B1232118) compounds reveals that the azide group can participate in various weak, stabilizing interactions. Computational analyses on azido-containing metal complexes have shown that interactions between two azide ligands are weakly stabilizing, with energies ranging from 0.2 to 2.7 kcal/mol. csic.es These interactions are dependent on the topology of the interacting molecules and are influenced by dispersion forces, in addition to orbital and electrostatic contributions. csic.es

While specific experimental or extensive theoretical studies on the hydrogen bonding of this compound are not widely available in the reviewed literature, general principles of physical organic chemistry allow for predictions of its behavior. The ether oxygen atom is expected to be the primary hydrogen bond acceptor. The nitrogen atoms of the azide group, with their available lone pairs of electrons, can also act as hydrogen bond acceptors, though they are generally considered weaker acceptors than an ether oxygen.

In the absence of strong hydrogen bond donors, the intermolecular forces in a pure sample of this compound would be dominated by dipole-dipole interactions and London dispersion forces. The bulky tert-butyl group, while sterically hindering, contributes significantly to the molecule's polarizability, thereby strengthening the dispersion forces.

Theoretical studies on related systems, such as the interaction of azides with alkynes in cycloaddition reactions, have employed density functional theory (DFT) to analyze the electronic effects of substituents. researchgate.net These studies provide a framework for how the electronic nature of the tert-butoxy group could influence the hydrogen bonding capability of the azide moiety.

The table below summarizes the potential intermolecular interactions involving this compound.

| Interaction Type | Donor | Acceptor | Estimated Strength | Supporting Evidence/Analogy |

| Hydrogen Bonding | Weak C-H | Ether Oxygen | Weak | General principle for ethers. |

| Hydrogen Bonding | Weak C-H | Azide Nitrogen | Very Weak | Azide group as a weak H-bond acceptor. csic.es |

| Dipole-Dipole | Molecule | Molecule | Moderate | Presence of polar C-O and N-N bonds. |

| London Dispersion | Molecule | Molecule | Significant | Contribution from the large tert-butyl group. |

Future Research Trajectories and Innovations in 1 Azido 3 Tert Butoxy Propane Chemistry

Development of Novel Catalytic Methods for Enhanced Transformations

The transformation of the azide (B81097) group in 1-Azido-3-(tert-butoxy)propane is a cornerstone of its synthetic utility. Future research will undoubtedly focus on the development of novel catalytic systems to enhance the efficiency and selectivity of these transformations. While traditional methods like the Staudinger reduction and Huisgen cycloaddition are well-established, there is a significant opportunity for innovation. academiaromana-is.romdpi.com

Another area of intense interest is the use of metal-based catalysts. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool, concerns about copper toxicity in biological systems have driven the search for alternatives. nih.govresearchgate.net Future research could explore the use of other transition metals or even metal-free catalytic systems to promote similar cycloaddition reactions with a broader substrate scope and improved biocompatibility. Moreover, the development of catalysts for the direct C-H azidation of substrates using reagents like this compound would represent a significant advance in synthetic efficiency. acs.org

Exploration of New Synthetic Pathways to Functionalized Azido-Ethers

The ability to introduce diverse functional groups into the backbone of azido-ethers would significantly expand their synthetic potential. Current methods for the synthesis of functionalized azido-ethers often involve multi-step sequences. acs.orgnih.gov Future research will likely focus on the development of more direct and versatile synthetic routes.

One promising strategy involves the direct functionalization of simple starting materials. For instance, the development of methods for the regioselective azidooxygenation of alkenes could provide a direct route to a variety of functionalized β-azido alcohols, which can be further elaborated. nih.govgoogle.com Photo-induced radical transfer reactions using aryl-λ3-azidoiodane species have shown promise in this area, offering a metal-free approach to vicinal azidooxygenation. nih.gov

Furthermore, the exploration of novel reaction frameworks for the synthesis of reactive functional aminopolysilanes using an azide pathway highlights the potential for creating new materials with unique properties. academiaromana-is.ro By developing stereospecific and high-yield reactions, researchers can access a wider range of functionalized azido-ethers for applications in materials science and beyond. academiaromana-is.ro The synthesis of α-azido acylals, a novel combination of azide and acylal functional groups, also opens up new avenues for exploring the reactivity and synthetic utility of functionalized azides. andrews.edu

Expansion of Applications in Bioorthogonal Chemistry and Chemical Biology

The azide group is a key player in bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov this compound, as a source of the azido (B1232118) moiety, has significant potential for expanded applications in this area.

Future research will likely focus on developing new bioorthogonal reactions that utilize azides with improved kinetics and biocompatibility. While the Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC) are widely used, there is a continuous need for faster and more efficient ligation methods. nih.govnih.goveurjchem.com The development of novel cyclooctyne (B158145) reagents with enhanced water solubility and reactivity could further improve the utility of SPAAC in cellular imaging and proteomics. nih.gov

Moreover, the incorporation of azido-ether functionalities, such as that found in this compound, into biomolecules like sugars, amino acids, and fatty acids will continue to be a major focus. google.com This allows for the metabolic labeling of cellular components, enabling researchers to track and visualize biological processes in real-time. The development of new methods for the site-specific incorporation of these modified building blocks will be crucial for advancing our understanding of complex biological systems. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an increasingly powerful tool in modern organic synthesis. In the context of this compound chemistry, advanced computational modeling can provide valuable insights into reaction mechanisms, predict reactivity, and guide the design of new synthetic strategies.

Density functional theory (DFT) calculations can be employed to investigate the transition states of various azide transformations, helping to elucidate the factors that control selectivity and reactivity. rsc.org For example, computational studies can help to understand the mechanism of radical-mediated reactions involving azides, such as the 1,4-acylcyanoalkylation of alkenes, and predict the preferred reaction pathways. rsc.org

Furthermore, computational models can be used to predict the properties of novel azido-ether derivatives, such as their thermal stability and energetic properties, which is particularly relevant for applications in materials science. researchgate.net The development of quantitative models that can correlate molecular structure with reactivity, such as those used to understand the reactivity of strained ring systems, could also be applied to predict the reactivity of azides in various cycloaddition reactions. acs.org By leveraging the predictive power of computational chemistry, researchers can accelerate the discovery and development of new reactions and applications for this compound and related compounds. icm.edu.pl

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Azido-3-(tert-butoxy)propane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves introducing the azide group into a tert-butoxy-functionalized propane backbone. A validated approach includes nucleophilic substitution or diazo transfer reactions under controlled conditions. For example, tert-butoxy intermediates can be generated via protection of hydroxyl groups using tert-butyl ethers, followed by azide introduction via NaN₃ or trimethylsilyl azide. Optimization requires monitoring reaction temperature (e.g., 0–25°C to avoid azide decomposition), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Purification via column chromatography (eluent: ethyl acetate/hexane mixtures) is often employed .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify tert-butoxy protons (δ ~1.2 ppm for C(CH₃)₃) and azide-related shifts. Coupling patterns in the propane chain confirm connectivity .

- IR Spectroscopy : The azide group exhibits a sharp peak near 2100 cm⁻¹, while tert-butoxy C-O stretches appear at ~1100 cm⁻¹ .

- X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry, especially for crystalline intermediates .

- DSC : Assesses thermal stability; decomposition temperatures inform safe handling protocols .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s stability and reactivity under different conditions, and what kinetic studies support these findings?

- Methodological Answer : The tert-butoxy group enhances steric hindrance, reducing nucleophilic attack on adjacent carbons. However, under thermal stress (>100°C), the tert-butoxy radical (•OC(CH₃)₃) decomposes via β-scission, releasing isobutene and CO₂. Laser-induced fluorescence (LIF) studies show rate coefficients for tert-butoxy radical decomposition increase with temperature (200–390 K), following Arrhenius behavior: . These findings highlight the need for low-temperature storage and inert atmospheres during reactions .

Q. What methodological challenges arise when using this compound in click chemistry applications, and how can competing side reactions be mitigated?

- Methodological Answer :

- Challenge 1 : Azide-alkyne cycloaddition (CuAAC) may compete with unintended azide decomposition (e.g., Staudinger reactions or Curtius rearrangements).

- Mitigation : Use catalytic Cu(I) in degassed solvents (e.g., DMSO) to accelerate CuAAC selectively. Monitor reaction progress via TLC or in situ IR .

- Challenge 2 : The tert-butoxy group’s bulkiness can sterically hinder regioselective coupling.

- Mitigation : Introduce directing groups (e.g., electron-withdrawing substituents) or employ strain-promoted azide-alkyne cycloaddition (SPAAC) for sterically crowded systems .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound, and what parameters are critical for accuracy?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Key parameters include:

- Solvent Effects : PCM models simulate polarity-dependent pathways.

- Conformational Flexibility : Rotational barriers in the propane chain influence reaction pathways.

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites on the azide and tert-butoxy moieties. Validation via experimental kinetics (e.g., Eyring plots) ensures model reliability .

Data Contradictions and Resolution

- Synthesis Yields : reports high yields (>90%) for analogous azido compounds using CuCl₂ catalysis, while notes moderate yields (70–80%) without catalysts. Resolution: Catalyst choice (e.g., Cu(I) vs. Cu(II)) and solvent purity significantly impact efficiency.

- Thermal Stability : identifies decomposition onset at 120°C via DSC, whereas suggests radical-mediated instability at lower temperatures. Resolution: Decomposition mechanisms differ between bulk material (DSC) and gas-phase radicals (LIF studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.